Wee 1/Chk1 Inhibitor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

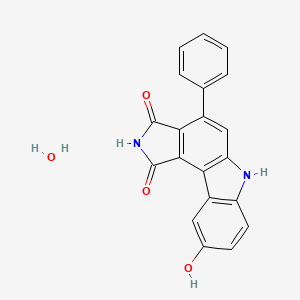

C20H14N2O4 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

9-hydroxy-4-phenyl-6H-pyrrolo[3,4-c]carbazole-1,3-dione;hydrate |

InChI |

InChI=1S/C20H12N2O3.H2O/c23-11-6-7-14-13(8-11)16-15(21-14)9-12(10-4-2-1-3-5-10)17-18(16)20(25)22-19(17)24;/h1-9,21,23H,(H,22,24,25);1H2 |

InChI Key |

BYBJRPZQCMIOPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O.O |

Origin of Product |

United States |

Foundational & Exploratory

The Gatekeepers of Genomic Integrity: A Technical Guide to the Roles of Wee1 and Chk1 in DNA Damage Response Pathways

For Researchers, Scientists, and Drug Development Professionals

The fidelity of our genome is under constant threat from both endogenous metabolic processes and exogenous agents. To counteract this, cells have evolved a sophisticated and intricate network of signaling pathways known as the DNA Damage Response (DDR). This response system detects DNA lesions, halts cell cycle progression to allow for repair, and, if the damage is irreparable, initiates apoptosis. Central to the DDR are the serine/threonine kinases Wee1 and Checkpoint kinase 1 (Chk1). Initially identified as key regulators of cell cycle transitions, their roles have expanded to encompass direct involvement in DNA repair and the maintenance of genomic stability. This technical guide provides an in-depth exploration of the core functions of Wee1 and Chk1 in DDR pathways, their interplay, and their emergence as critical targets for cancer therapeutics.

Core Principles of the DNA Damage Response

The DDR is orchestrated by a class of phosphoinositide 3-kinase-related kinases (PIKKs), primarily Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR).[1][2][3][4][5] ATM is chiefly activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of genotoxic stimuli that result in single-strand DNA (ssDNA), often found at stalled replication forks.[2][4][5] Upon activation, these apical kinases phosphorylate and activate a cascade of downstream transducer and effector proteins, including the checkpoint kinases Chk1 and Chk2, which in turn modulate the activity of key cell cycle regulators to enforce checkpoints.[1][3]

Checkpoint Kinase 1 (Chk1): The Master Regulator of S and G2/M Checkpoints

Chk1 is a central transducer in the DDR, primarily functioning downstream of the ATR kinase.[3][6][7] The ATR-Chk1 pathway is crucial for responding to replication stress and UV-induced damage.[4][6]

Activation and Mechanism of Action

In response to ssDNA, which is often coated by Replication Protein A (RPA), ATR is recruited and activated.[3][8] Activated ATR then phosphorylates Chk1 at conserved sites, such as Serine-317 and Serine-345, leading to its full activation.[9][10] Once active, Chk1 phosphorylates a diverse array of downstream substrates to orchestrate a comprehensive cellular response.[6][9][11]

Key functions of activated Chk1 include:

-

Cell Cycle Arrest: Chk1 is a master regulator of the S and G2/M checkpoints.[6][8][9][11] It phosphorylates and inactivates the Cdc25 family of phosphatases (Cdc25A, B, and C).[9][11][12] Cdc25 phosphatases are responsible for removing inhibitory phosphates from Cyclin-Dependent Kinases (CDKs), so their inactivation by Chk1 leads to the suppression of CDK activity (primarily CDK1 and CDK2).[12][13] This prevents entry into mitosis (G2/M arrest) and can slow DNA replication (intra-S arrest), providing time for DNA repair.[8][9][11]

-

Replication Fork Stability: During an unperturbed S phase and in response to replication stress, Chk1 plays a vital role in maintaining the stability of replication forks.[6][8][12][13] It prevents the collapse of stalled forks and controls the firing of late replication origins.[12]

-

DNA Repair: Emerging evidence highlights a direct role for Chk1 in DNA repair processes.[6][9] It can phosphorylate several repair factors, including Rad51, which is essential for homologous recombination, and FANCE, a key component of the Fanconi Anemia pathway.[6][8]

-

Apoptosis: When DNA damage is severe and beyond repair, Chk1 can contribute to the induction of apoptosis, in some contexts by phosphorylating and activating the p53-related protein p73.[9]

Wee1 Kinase: The Gatekeeper of Mitotic Entry

Wee1 is a nuclear kinase that acts as a critical gatekeeper for the G2/M transition.[14][15][16] Its primary role is to prevent cells from entering mitosis prematurely, especially in the presence of DNA damage.[16]

Activation and Mechanism of Action

The main substrate of Wee1 is CDK1 (also known as Cdc2).[17][18] Wee1 phosphorylates CDK1 on the inhibitory residue Tyrosine 15 (Tyr15).[13][17][18] This phosphorylation keeps the CDK1/Cyclin B complex in an inactive state, thereby halting progression into mitosis.[2][18][19] The activity of Wee1 is counteracted by the Cdc25C phosphatase, which removes the inhibitory phosphate from CDK1 to trigger mitotic entry.[19]

In the context of the DDR, Wee1 is a downstream effector of the checkpoint kinases. Chk1 can phosphorylate and activate Wee1, reinforcing the G2/M checkpoint.[2][5][9][12] This dual mechanism—inactivating Cdc25C and activating Wee1—ensures a robust and stable G2 arrest, allowing maximum time for DNA repair.[2]

Beyond the G2/M checkpoint, Wee1 also functions during S-phase to regulate CDK2 activity, which is important for controlling replication origin firing and maintaining the stability of replication forks.[14][20][21]

Therapeutic Targeting of Wee1 and Chk1 in Oncology

Cancer cells frequently harbor defects in the G1/S checkpoint, often due to mutations in genes like TP53.[20][22][23] This makes them highly dependent on the S and G2/M checkpoints for survival, as they need to cope with increased levels of replication stress and genomic instability.[15][16][24] This dependency creates a therapeutic window, where inhibiting key S and G2/M checkpoint regulators like Chk1 and Wee1 can selectively kill cancer cells while sparing normal cells that have an intact G1 checkpoint. This concept is known as synthetic lethality.

Wee1 and Chk1 Inhibitors

Numerous small molecule inhibitors targeting Wee1 and Chk1 have been developed and are in various stages of clinical trials.[25][26][27]

-

Wee1 Inhibitors (e.g., Adavosertib/AZD1775, ZN-c3): By inhibiting Wee1, these drugs prevent the inhibitory phosphorylation of CDK1/2.[28] This forces cancer cells to enter mitosis prematurely with unrepaired DNA damage, leading to a form of cell death called mitotic catastrophe.[14][16][20][21] Wee1 inhibitors have shown promise both as monotherapy in tumors with high replication stress (like those with CCNE1 amplification) and in combination with DNA-damaging agents like chemotherapy and radiation.[20][28][29]

-

Chk1 Inhibitors (e.g., Prexasertib, SRA737): Chk1 inhibitors abrogate the S and G2/M checkpoints, preventing cell cycle arrest in response to DNA damage.[25] When combined with chemotherapy, which induces damage, Chk1 inhibition causes cancer cells to continue dividing despite the damage, leading to lethal genomic instability.[2]

The combination of Wee1 and Chk1 inhibitors has been shown to be synergistic.[30] This is because they inhibit CDK activity through distinct but complementary mechanisms.[30] Combined inhibition leads to a greater increase in replication catastrophe and DNA damage in the S-phase.[30]

Quantitative Data Summary

The development of Wee1 and Chk1 inhibitors has progressed significantly, with several agents advancing into clinical trials. The table below summarizes key inhibitors and their status.

| Inhibitor | Target | Developer(s) | Highest Development Phase | Selected Indications | Reference |

| Adavosertib (AZD1775/MK-1775) | Wee1 | AstraZeneca / Merck | Phase II | Ovarian Cancer, Solid Tumors, Glioblastoma | [22][26][29][31] |

| Zenosertib (ZN-c3) | Wee1 | Zentalis Pharmaceuticals | Phase II | Uterine Serous Carcinoma, Ovarian Cancer | [26][29] |

| Debio 0123 | Wee1 | Debiopharm | Phase I/II | Solid Tumors, Breast Cancer, SCLC | [26] |

| Prexasertib (LY2606368) | Chk1/2 | Eli Lilly | Phase II | HGSOC, BRCA-mutant cancers | [27][32] |

| SRA737 | Chk1 | Sierra Oncology | Phase I/II | Solid Tumors | [27] |

| GDC-0575 (CCT244747) | Chk1 | Genentech | Phase I | Advanced Solid Tumors | [33] |

| AZD7762 | Chk1/2 | AstraZeneca | Terminated (Phase I) | Solid Tumors (Terminated due to cardiac toxicity) | [25] |

Key Experimental Protocols

Studying the DDR pathways involving Wee1 and Chk1 requires a combination of biochemical and cell-based assays. Below are outlines of fundamental experimental protocols.

In Vitro Kinase Assay for Chk1/Wee1 Activity

This protocol measures the ability of immunoprecipitated or recombinant Chk1/Wee1 to phosphorylate a known substrate in vitro.

Methodology:

-

Cell Lysate Preparation: Culture cells to ~80% confluency. Treat with DNA damaging agents or inhibitors as required. Harvest and lyse cells in a non-denaturing immunoprecipitation buffer containing protease and phosphatase inhibitors.[7]

-

Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the cleared lysate with a specific primary antibody against Chk1 or Wee1 overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complex.

-

Kinase Reaction: Wash the immunoprecipitated beads extensively. Resuspend the beads in a kinase reaction buffer containing a suitable substrate (e.g., a recombinant fragment of Cdc25C for Chk1) and ATP.[7][34] For radioactive assays, use [γ-³²P]ATP. For non-radioactive assays, use cold ATP, and detection will rely on phospho-specific antibodies or luminescence-based ADP detection (e.g., ADP-Glo™).[35][36] Incubate at 30°C for 30-45 minutes.[36]

-

Detection and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Elute proteins by boiling and separate them using SDS-PAGE.

-

For radioactive assays: Transfer the gel to blotting paper, dry it, and expose it to an autoradiography film or a phosphor screen to detect the radiolabeled, phosphorylated substrate.

-

For non-radioactive assays: Transfer proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the substrate. Alternatively, quantify the amount of ADP produced in the reaction using a commercial kit like ADP-Glo™.[35][36]

-

Western Blotting for DDR Marker Analysis

This protocol is used to detect the expression and phosphorylation status of key DDR proteins (e.g., p-Chk1, γH2AX) in response to treatment.

Methodology:

-

Sample Preparation: Treat cells with relevant compounds (e.g., DNA damaging agents, Wee1/Chk1 inhibitors). Harvest cells and lyse them in RIPA buffer with protease and phosphatase inhibitors to prepare whole-cell extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Chk1 Ser345, anti-γH2AX Ser139, anti-Wee1) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film.

-

Analysis: Quantify band intensity using densitometry software. Normalize the signal of the protein of interest to a loading control (e.g., β-actin, GAPDH) to compare protein levels across different conditions.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.

Methodology:

-

Cell Treatment and Harvesting: Culture cells and treat them with the compounds of interest for the desired duration. Harvest both adherent and floating cells to include any apoptotic populations.

-

Cell Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their DNA content. Store at -20°C for at least 2 hours or up to several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Incubate in the dark for 30 minutes. Analyze the samples on a flow cytometer. The fluorescent signal from the DNA dye is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle. An accumulation of cells in the G2/M peak would indicate a G2/M arrest.

Conclusion

Wee1 and Chk1 are not merely cell cycle regulators but are integral components at the core of the DNA Damage Response network. Their coordinated actions are essential for maintaining genomic integrity by enforcing cell cycle checkpoints, stabilizing replication forks, and promoting DNA repair. The profound reliance of many cancer types on these checkpoint kinases for survival has made them highly attractive targets for therapeutic intervention. As our understanding of the intricate DDR signaling network deepens, the strategic use of Wee1 and Chk1 inhibitors—both as monotherapies and in combination with other agents—holds immense promise for improving outcomes for cancer patients. The continued development and clinical evaluation of these inhibitors, guided by robust preclinical science and biomarker strategies, will be critical to fully realizing their therapeutic potential.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA damage pathways and how CHK1-, WEE1-, or CDK1 inhibitors can synergize with cytarabine to increase its DNA damaging efficacy in AML [pfocr.wikipathways.org]

- 6. CHEK1 - Wikipedia [en.wikipedia.org]

- 7. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]

- 17. Positive regulation of Wee1 by Chk1 and 14-3-3 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. embopress.org [embopress.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 21. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. google.com [google.com]

- 25. researchgate.net [researchgate.net]

- 26. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. ascopubs.org [ascopubs.org]

- 30. Combined inhibition of Wee1 and Chk1 gives synergistic DNA damage in S-phase due to distinct regulation of CDK activity and CDC45 loading - PMC [pmc.ncbi.nlm.nih.gov]

- 31. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Advances in ATM, ATR, WEE1, and CHK1/2 inhibitors in the treatment of PARP inhibitor-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design. | Semantic Scholar [semanticscholar.org]

- 34. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. promega.jp [promega.jp]

- 36. bpsbioscience.com [bpsbioscience.com]

The Wee1/Chk1 Signaling Pathway: A Linchpin of Cell Cycle Control and a Key Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

The integrity of the eukaryotic cell cycle is paramount for normal cellular function and organismal health. Intricate surveillance mechanisms, known as checkpoints, have evolved to ensure the fidelity of DNA replication and chromosome segregation. Among the most critical of these are the signaling pathways governed by the Wee1 and Checkpoint kinase 1 (Chk1) protein kinases. This technical guide provides a comprehensive overview of the Wee1/Chk1 signaling network, its role in cell cycle regulation, and its emergence as a pivotal target in cancer therapeutics. We will delve into the molecular mechanics of this pathway, present key quantitative data, detail relevant experimental protocols, and visualize the complex interactions through signaling diagrams.

Core Components and Canonical Pathway

The Wee1/Chk1 pathway is a cornerstone of the G2/M checkpoint, which prevents cells with damaged or incompletely replicated DNA from entering mitosis. The central players in this pathway are:

-

Wee1: A nuclear tyrosine kinase that acts as a mitotic inhibitor. Its primary substrate is Cyclin-dependent kinase 1 (Cdk1).

-

Chk1: A serine/threonine kinase that is a key effector of the DNA damage response (DDR).

-

Cdc25: A family of dual-specificity phosphatases that activate Cdks by removing inhibitory phosphates.

-

Cdk1 (Cdc2): A serine/threonine kinase that, when complexed with Cyclin B, forms the Maturation-Promoting Factor (MPF), the master regulator of entry into mitosis.

-

ATR and ATM: Ataxia telangiectasia and Rad3-related (ATR) and Ataxia telangiectasia mutated (ATM) are upstream kinases that sense DNA damage and initiate the checkpoint signaling cascade.

In an unperturbed cell cycle, the activity of the Cdk1/Cyclin B complex gradually increases as the cell approaches mitosis. Wee1 counteracts this by phosphorylating a conserved tyrosine residue (Tyr15) on Cdk1, which inhibits its kinase activity and delays mitotic entry.[1][2] The phosphatase Cdc25C removes this inhibitory phosphate, promoting Cdk1 activation. The balance between Wee1 and Cdc25C activities thus fine-tunes the timing of mitotic entry.[3]

In response to DNA damage, such as single-strand breaks or stalled replication forks, ATR is recruited to the site of damage and activated.[4] Activated ATR then phosphorylates Chk1 at two conserved serine residues, Ser317 and Ser345, leading to its activation.[4] This activation is facilitated by the scaffold protein Claspin, which brings Chk1 into proximity with ATR.[5][6][7]

Activated Chk1 then orchestrates the G2/M arrest through two primary mechanisms:

-

Inhibition of Cdc25C: Chk1 phosphorylates Cdc25C on an inhibitory serine residue (Ser216), which creates a binding site for 14-3-3 proteins.[8][9] This complex is then sequestered in the cytoplasm, preventing it from dephosphorylating and activating nuclear Cdk1/Cyclin B.[9]

-

Activation of Wee1: Chk1 can also phosphorylate and activate Wee1, further tipping the balance towards Cdk1 inhibition and reinforcing the G2/M checkpoint.[4]

This cascade ensures that the cell cycle is halted, providing time for DNA repair before the cell commits to the irreversible process of mitosis.

Quantitative Insights into the Wee1/Chk1 Pathway

The following tables summarize key quantitative data related to the Wee1/Chk1 signaling pathway, including the inhibitory concentrations of prominent small molecule inhibitors.

| Inhibitor | Target | IC50 (nM) | Reference(s) |

| Adavosertib (AZD1775) | Wee1 | 5.2 | [10][11][12] |

| Prexasertib (LY2603618) | Chk1 | 7 | [13][14] |

| Rabusertib (LY2603618) | Chk1 | 7 | [15] |

| Prexasertib (LY2606368) | Chk1 | 1 | [16][17] |

| Prexasertib (LY2606368) | Chk2 | 8 | [16][17] |

Table 1: In vitro IC50 values of selected Wee1 and Chk1 inhibitors.

| Cell Line | Adavosertib (AZD1775) IC50 (nM) | Reference(s) |

| A-427 | 158 | [10] |

| WiDr | 49 (EC50 for CDC2Y15 inhibition) | [11] |

Table 2: Cell-based IC50/EC50 values for Adavosertib (AZD1775).

| Cell Line | Rabusertib (LY2603618) IC50 (µM) | Reference(s) |

| SK-N-BE(2) | 10.81 | [13] |

Table 3: Cell-based IC50 value for Rabusertib (LY2603618).

Experimental Protocols

A fundamental aspect of studying the Wee1/Chk1 pathway involves the in vitro measurement of their kinase activities. Below are detailed methodologies for performing Wee1 and Chk1 kinase assays.

Wee1 Kinase Assay Protocol

This protocol is adapted from commercially available kits and published literature.[18][19][20][21]

Materials:

-

Recombinant human Wee1 enzyme

-

Kinase Assay Buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl2, 0.5mg/ml BSA)

-

Fresh DTT (to a final concentration of 250 µM)

-

Inactive Cdk1/Cyclin B as substrate

-

10mM ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare the Kinase Assay Buffer with fresh DTT.

-

Enzyme Dilution: Dilute the active Wee1 kinase to the desired concentration in Kinase Dilution Buffer. A serial dilution is recommended to determine the optimal enzyme concentration.

-

Substrate/ATP Mixture: Prepare a mixture of the Cdk1/Cyclin B substrate and ATP in Kinase Assay Buffer. The final ATP concentration is typically in the low micromolar range.

-

Assay Plate Setup:

-

Add the desired volume of Kinase Assay Buffer to all wells.

-

Add the test compounds (inhibitors) or vehicle (DMSO) to the appropriate wells. The final DMSO concentration should not exceed 1%.

-

Add the Wee1 enzyme to all wells except the "blank" control.

-

-

Initiate Reaction: Add the Substrate/ATP mixture to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate Reaction and Detect ADP:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Read Luminescence: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the Wee1 kinase activity.

Chk1 Immunoprecipitation Kinase Assay Protocol

This protocol allows for the measurement of endogenous Chk1 activity from cell lysates.[22][23][24][25][26]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Chk1 antibody

-

Protein A/G agarose beads

-

Kinase Assay Buffer

-

Chk1 substrate (e.g., a peptide derived from Cdc25C)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-Chk1 antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the Chk1-antibody complexes.

-

Wash the beads several times with lysis buffer and then with Kinase Assay Buffer to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the beads in Kinase Assay Buffer containing the Chk1 substrate and [γ-³²P]ATP.

-

Incubate at 30°C for 30 minutes.

-

-

Detection of Substrate Phosphorylation:

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter. The amount of incorporated radioactivity is proportional to the Chk1 kinase activity.

-

Visualizing the Wee1/Chk1 Signaling Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: The Wee1/Chk1 signaling pathway in response to DNA damage.

Caption: Workflow for an immunoprecipitation-based Chk1 kinase assay.

Crosstalk and Regulation by Other Kinases

The Wee1/Chk1 pathway does not operate in isolation. It is intricately connected with other signaling networks that fine-tune cell cycle progression. One key regulator is the Polo-like kinase 1 (Plk1). As cells prepare to enter mitosis, Plk1 activity increases. Plk1 phosphorylates and activates Cdc25C, contributing to the positive feedback loop that drives Cdk1 activation.[27][28][29][30] Conversely, Plk1 phosphorylates Wee1, targeting it for degradation by the proteasome.[4] This dual action of Plk1 ensures a robust and timely entry into mitosis once the DNA damage checkpoint is satisfied.

The Wee1/Chk1 Pathway in Cancer and as a Therapeutic Target

Many cancer cells have defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene. This makes them heavily reliant on the G2/M checkpoint to repair DNA damage and survive.[1] Consequently, inhibiting key components of the G2/M checkpoint, such as Wee1 and Chk1, is a promising strategy to selectively kill cancer cells.

By inhibiting Wee1 or Chk1, cancer cells with damaged DNA are forced to enter mitosis prematurely, leading to a phenomenon known as "mitotic catastrophe" and subsequent cell death.[1] This approach is particularly effective when combined with DNA-damaging agents like chemotherapy or radiation, which further increase the reliance of cancer cells on the G2/M checkpoint.

Several small molecule inhibitors targeting Wee1 and Chk1 have been developed and are in various stages of clinical development. As highlighted in the quantitative data tables, these inhibitors show potent activity in the nanomolar range. The selective targeting of this pathway holds great promise for the development of more effective and less toxic cancer therapies.

Conclusion

The Wee1/Chk1 signaling pathway is a master regulator of the G2/M checkpoint, ensuring genomic integrity by preventing cells with damaged DNA from entering mitosis. Its intricate network of kinases and phosphatases provides multiple points of regulation, allowing for a finely tuned response to DNA damage. The reliance of many cancer cells on this pathway for survival has made it an attractive target for therapeutic intervention. A thorough understanding of the molecular mechanisms, quantitative parameters, and experimental methodologies associated with the Wee1/Chk1 pathway is essential for researchers and drug development professionals working to exploit this critical cell cycle control network in the fight against cancer.

References

- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Wee1 and Cdc25: Tools, pathways, mechanisms, questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA-dependent phosphorylation of Chk1 and Claspin in a human cell-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The conserved C terminus of Claspin interacts with Rad9 and promotes rapid activation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulating mammalian checkpoints through Cdc25 inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Adavosertib (MK-1775) | Wee1 inhibitor | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. selleck.co.jp [selleck.co.jp]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 20. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

- 22. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. promega.jp [promega.jp]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. Plk1 promotes nuclear translocation of human Cdc25C during prophase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Distinct Pools of cdc25C Are Phosphorylated on Specific TP Sites and Differentially Localized in Human Mitotic Cells | PLOS One [journals.plos.org]

- 29. researchgate.net [researchgate.net]

- 30. embopress.org [embopress.org]

Investigating Wee1 and Chk1 Function Using Small Molecule Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation for studying the function of two critical cell cycle checkpoint kinases, Wee1 and Chk1, through the use of small molecule inhibitors. This document will delve into the intricate signaling pathways, detailed experimental protocols, and quantitative data to facilitate research and development in this promising area of oncology.

Introduction: The Critical Roles of Wee1 and Chk1 in Cell Cycle Control and DNA Damage Response

Wee1 and Chk1 are essential serine/threonine kinases that play pivotal roles in maintaining genomic integrity by orchestrating cell cycle checkpoints, particularly the G2/M and intra-S phase checkpoints.[1][2] In response to DNA damage or replicative stress, these kinases become activated to halt cell cycle progression, allowing time for DNA repair.[1][2]

Wee1 kinase primarily functions as a negative regulator of mitosis by phosphorylating and inhibiting Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[3] This inhibitory action prevents cells with damaged DNA from prematurely entering mitosis, a process that could otherwise lead to mitotic catastrophe and cell death.[3]

Checkpoint kinase 1 (Chk1) is a central player in the DNA damage response (DDR) pathway.[1] Activated by the upstream kinase ATR, Chk1 phosphorylates a variety of downstream targets to induce cell cycle arrest and promote DNA repair.[1][2]

Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in p53, making them heavily reliant on the S and G2/M checkpoints for survival.[4] This dependency creates a therapeutic window for inhibitors targeting Wee1 and Chk1, which can selectively push cancer cells with damaged DNA into premature and lethal mitosis.[4]

Signaling Pathways

The intricate interplay between Wee1 and Chk1, along with their upstream activators and downstream effectors, forms a complex signaling network crucial for cell fate decisions. Understanding these pathways is fundamental to interpreting the effects of their respective inhibitors.

The Wee1 Signaling Pathway

The diagram below illustrates the canonical Wee1 signaling pathway, highlighting its role in the G2/M checkpoint.

Caption: The Wee1 signaling pathway at the G2/M checkpoint.

The Chk1 Signaling Pathway

The following diagram outlines the central role of Chk1 in the DNA damage response.

Caption: The Chk1 signaling pathway in the DNA damage response.

Crosstalk between Wee1 and Chk1

Wee1 and Chk1 pathways are not entirely independent; significant crosstalk exists between them. Chk1 can directly phosphorylate and activate Wee1, reinforcing the G2/M checkpoint.[1] Conversely, Wee1 inhibition can lead to increased CDK activity, which in turn can suppress ATR and Chk1 activation.[2]

Small Molecule Inhibitors

A number of small molecule inhibitors targeting Wee1 and Chk1 have been developed and are in various stages of preclinical and clinical evaluation.

| Target | Inhibitor | Alias | Status |

| Wee1 | Adavosertib | AZD1775, MK-1775 | Clinical Trials[5][6][7][8][9][10][11][12][13][14] |

| Chk1 | Prexasertib | LY2606368 | Clinical Trials[15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33] |

| Chk1 | SRA737 | - | Clinical Trials |

| Chk1 | GDC-0575 | - | Clinical Trials |

Data Presentation: Quantitative Analysis of Inhibitor Effects

The following tables summarize key quantitative data for adavosertib and prexasertib from preclinical studies.

IC50 Values of Wee1 and Chk1 Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Adavosertib (Wee1 Inhibitor) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OVCAR-3 | Ovarian | 130 | [34] |

| A2780 | Ovarian | 250 | [34] |

| HCT116 | Colorectal | 131 | [35] |

| SW620 | Colorectal | 200 | [35] |

| MDA-MB-231 | Breast | 150 | [34] |

Table 2: IC50 Values of Prexasertib (Chk1 Inhibitor) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OVCAR-5 | Ovarian | 7.5 | [15] |

| OVCAR-8 | Ovarian | 5.4 | [15] |

| BV-173 | Leukemia | 6.33 | [17] |

| REH | Leukemia | 96.7 | [17] |

| A549 | Lung | 15.48 | [29] |

Effects on Cell Cycle Distribution and Apoptosis

Table 3: Quantitative Effects of Adavosertib on Cell Cycle and Apoptosis

| Cell Line | Treatment | % Cells in G2/M | % Apoptotic Cells | Reference |

| OVCAR-8 | 500 nM Adavosertib (72h) | Increased | 26.7% | [34][36] |

| CAOV-3 | 500 nM Adavosertib (72h) | Increased | 31.5% | [36] |

| HCT116 | 250 nM Adavosertib (24h) | Increased | Significantly Increased | [35] |

Table 4: Quantitative Effects of Prexasertib on Cell Cycle and Apoptosis

| Cell Line | Treatment | % Cells in S-Phase | % Apoptotic Cells | Reference |

| NALM-6 | IC50 Prexasertib (24h) | Increased | Increased | [17][28] |

| MOLT-4 | IC50 Prexasertib (24h) | Increased | Increased | [17][28] |

| A549 | 20 nM Prexasertib (72h) | - | ~18% | [22][29] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of Wee1 and Chk1 inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of Wee1 or Chk1 inhibitors.

Caption: A generalized experimental workflow for studying Wee1/Chk1 inhibitors.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the Wee1 or Chk1 inhibitor for 24-72 hours. Include a vehicle-only control.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

Protocol:

-

Seed cells in 6-well plates and treat with the inhibitor for the desired time.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

DNA Damage Analysis (γH2AX Immunofluorescence)

Principle: Phosphorylation of histone H2AX at serine 139 (γH2AX) is an early marker of DNA double-strand breaks. Immunofluorescence can be used to visualize and quantify γH2AX foci within the nucleus.

Protocol:

-

Grow cells on coverslips in a 24-well plate and treat with the inhibitor.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus.

Western Blotting

Principle: Western blotting is used to detect specific proteins in a sample. This can be used to assess the phosphorylation status of key proteins in the Wee1 and Chk1 signaling pathways, such as CDK1 (pY15) and Chk1 (pS345).

Protocol:

-

Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-CDK1, total CDK1, p-Chk1, total Chk1, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The investigation of Wee1 and Chk1 function using small molecule inhibitors is a rapidly evolving field with significant therapeutic potential. This guide provides a foundational framework for researchers to design, execute, and interpret experiments aimed at elucidating the roles of these critical cell cycle kinases. By employing the detailed protocols and understanding the underlying signaling pathways, scientists can contribute to the development of novel and effective cancer therapies targeting the inherent vulnerabilities of tumor cells. The synergistic effects observed when combining Wee1 and Chk1 inhibitors, or when using these inhibitors in conjunction with traditional chemotherapies, highlight the exciting future of this research area.[31][37]

References

- 1. Wee1 and Chk1 – crosstalk between key players in replicative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wee1 is required to sustain ATR/Chk1 signaling upon replicative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 5. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. A Phase II Trial of the WEE1 Inhibitor Adavosertib in SETD2-Altered Advanced Solid Tumor Malignancies (NCI 10170) | Cancer Research Communications | American Association for Cancer Research [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]

- 12. Phase I Clinical Trial of the Wee1 inhibitor Adavosertib (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors. A COG Phase 1 Consortium Report (ADVL1312) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SCLC: combining WEE1 inhibition with PD-L1 blockade [dailyreporter.esmo.org]

- 15. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bionews.com [bionews.com]

- 20. Portico [access.portico.org]

- 21. Prexasertib treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells | MDPI [mdpi.com]

- 23. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Prexasertib works in select patients with recurrent ovarian cancer | Multidisciplinary | MIMS Indonesia [prdmspapp.mimsdev.com]

- 26. onclive.com [onclive.com]

- 27. aacrjournals.org [aacrjournals.org]

- 28. researchgate.net [researchgate.net]

- 29. Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Combined inhibition of Wee1 and Chk1 as a therapeutic strategy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 33. medrxiv.org [medrxiv.org]

- 34. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]

- 37. oncotarget.com [oncotarget.com]

Wee1 and Chk1 as Therapeutic Targets in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cell cycle checkpoints are critical regulatory mechanisms that ensure genomic integrity during cell division. In oncology, the deliberate targeting of these checkpoints has emerged as a promising therapeutic strategy, particularly for cancers with existing defects in DNA damage response (DDR) pathways. Two key serine/threonine kinases, Wee1 and Checkpoint kinase 1 (Chk1), are central regulators of the G2/M and S-phase checkpoints, respectively. Their inhibition can lead to catastrophic levels of DNA damage and mitotic entry in cancer cells, ultimately inducing cell death. This technical guide provides an in-depth overview of the core biology of Wee1 and Chk1, the mechanisms of their inhibitors, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The Core Biology of Wee1 and Chk1 in Cell Cycle Control and DNA Damage Response

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The DNA damage response (DDR) is a complex signaling network that detects DNA lesions, halts cell cycle progression to allow for repair, and initiates apoptosis if the damage is irreparable. Wee1 and Chk1 are critical components of this network.

1.1. Wee1: The Gatekeeper of Mitosis

Wee1 is a nuclear kinase that acts as a primary gatekeeper of the G2/M checkpoint.[1] Its primary substrate is Cyclin-Dependent Kinase 1 (CDK1). By phosphorylating CDK1 on tyrosine 15 (Tyr15), Wee1 inhibits its activity, thereby preventing the cell from entering mitosis.[2][3] This provides a crucial window for DNA repair before the cell commits to division. In many cancer cells, particularly those with p53 mutations, the G1/S checkpoint is often compromised, making them heavily reliant on the G2/M checkpoint for survival.[4][5] This dependency creates a therapeutic window for Wee1 inhibitors.

1.2. Chk1: A Master Regulator of the S-Phase and G2/M Checkpoints

Chk1 is a key downstream effector of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[6] Upon DNA damage or replication stress, ATR activates Chk1 through phosphorylation.[7] Activated Chk1 has multiple downstream targets that collectively enforce cell cycle arrest. Chk1 phosphorylates and inactivates Cdc25 phosphatases, which are responsible for removing the inhibitory phosphorylation on CDKs.[8] This leads to the inhibition of both CDK2 (in S-phase) and CDK1 (at the G2/M transition).[9] Furthermore, Chk1 can also phosphorylate and activate Wee1, further reinforcing the G2/M checkpoint.[7]

Mechanism of Action of Wee1 and Chk1 Inhibitors

The therapeutic rationale for targeting Wee1 and Chk1 lies in the concept of synthetic lethality. Cancer cells with pre-existing DDR defects (e.g., p53 or ATM mutations) are often more dependent on the remaining checkpoint pathways for survival. By inhibiting Wee1 or Chk1, these already vulnerable cells are pushed into a state of uncontrolled cell cycle progression with damaged DNA, leading to mitotic catastrophe and apoptosis.[10]

2.1. Wee1 Inhibition

Wee1 inhibitors block the kinase activity of Wee1, preventing the inhibitory phosphorylation of CDK1.[2][4] This leads to a premature increase in CDK1 activity, forcing cells to enter mitosis irrespective of their DNA integrity.[4] This is particularly effective in p53-deficient tumors that lack a functional G1 checkpoint.[5]

2.2. Chk1 Inhibition

Chk1 inhibitors abrogate the S and G2/M checkpoints by preventing the Chk1-mediated inactivation of Cdc25 phosphatases.[9] This leads to the inappropriate activation of CDK1 and CDK2, resulting in uncontrolled DNA replication, replication stress, and premature entry into mitosis.[11]

2.3. Synergistic Combination of Wee1 and Chk1 Inhibition

Preclinical studies have demonstrated a strong synergistic effect when Wee1 and Chk1 inhibitors are used in combination.[12][13] This synergy arises from the distinct but complementary roles of these two kinases. While Wee1 inhibition primarily drives cells into mitosis, Chk1 inhibition leads to increased replication stress and DNA damage during S-phase. The combination of these effects results in a more profound induction of mitotic catastrophe and cell death.[12][14]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of Wee1 and Chk1, as well as the workflows of key experimental assays, the following diagrams are provided in the DOT language for Graphviz.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Wee1 and Chk1 inhibitors.

Table 1: Preclinical Activity of Wee1 and Chk1 Inhibitors (IC50 Values)

| Inhibitor | Target | Cell Line | Cancer Type | IC50 (nM) | Citation |

| Adavosertib (AZD1775) | Wee1 | Various | Various | 5.2 | [14] |

| Adavosertib (AZD1775) | Wee1 | BFTC-909, T24, J82 (p53 mutant) | Urothelial Carcinoma | 170-230 | [15] |

| Adavosertib (AZD1775) | Wee1 | RT4 (p53 wild-type) | Urothelial Carcinoma | <170 | [15] |

| MK-1775 | Wee1 | NB-1643, SKNAS | Neuroblastoma | ~300 (median) | [16] |

| MK-8776 | Chk1 | Various sensitive lines | Various | < 2000 | [8] |

| PF-00477736 | Chk1 | OVCAR-5 | Ovarian Cancer | - | [17] |

Table 2: Clinical Trial Data for Adavosertib (AZD1775)

| Trial Phase | Cancer Type | Combination Agent | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |

| Phase II | Recurrent Uterine Serous Carcinoma | Monotherapy | 29.4% | 6.1 months | [2] |

| Phase II | Platinum-resistant Ovarian Cancer | Gemcitabine | - | 4.6 months | [2] |

| Phase II | Platinum-sensitive, TP53-mutated Ovarian Cancer | Carboplatin + Paclitaxel | 66.1% | 7.9 months | [2] |

| Phase II | Metastatic Triple-Negative Breast Cancer | Cisplatin | 26% | 4.9 months | [18][19] |

| Phase II | SETD2-Altered Advanced Solid Tumors | Monotherapy | 0% | - | [20] |

Table 3: Clinical Trial Data for Chk1 Inhibitors

| Inhibitor | Trial Phase | Cancer Type | Combination Agent | Key Outcomes | Citation |

| GDC-0575 | Phase I | Advanced Solid Tumors | Gemcitabine | 4 PRs in combination group | [21] |

| MK-8776 | Phase I | Advanced Solid Tumors | Gemcitabine or Cytarabine | Positive responses observed | [21] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Wee1 and Chk1 inhibitors.

5.1. Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with cytotoxic agents.

-

Cell Plating:

-

Treatment:

-

Incubation and Staining:

-

Analysis:

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment group relative to the untreated control.[13]

-

5.2. Flow Cytometry for Cell Cycle Analysis and γH2AX Staining

This technique is used to determine the cell cycle distribution and the level of DNA double-strand breaks (indicated by γH2AX phosphorylation).

-

Cell Preparation and Fixation:

-

Harvest cells and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[23]

-

-

Permeabilization and Staining:

-

Wash the fixed cells with PBS.

-

Permeabilize the cells with a buffer containing a detergent (e.g., Triton X-100 or saponin).

-

Incubate the cells with a primary antibody against phospho-Histone H2A.X (Ser139).

-

Wash and incubate with a fluorescently labeled secondary antibody.[10]

-

-

DNA Staining and Analysis:

-

Treat the cells with RNase to prevent staining of double-stranded RNA.[23]

-

Stain the cellular DNA with propidium iodide (PI) or another DNA-intercalating dye.[10][23]

-

Acquire data on a flow cytometer. The γH2AX signal is typically measured in the green channel (e.g., FITC or Alexa Fluor 488), and the DNA content in the red channel (PI).

-

Analyze the data to quantify the percentage of cells in G1, S, and G2/M phases and the intensity of γH2AX staining in each phase.[10]

-

5.3. Immunoblotting for DNA Damage Response Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of key DDR proteins.

-

Protein Extraction and Quantification:

-

Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Immunodetection:

-

Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Chk1, phospho-CDK1, γH2AX, total Chk1, total CDK1, β-actin as a loading control).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[26]

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities to determine the relative protein levels.

-

5.4. In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy and toxicity of Wee1 and Chk1 inhibitors.

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).[27]

-

-

Treatment:

-

Monitoring and Analysis:

Conclusion and Future Directions

The targeting of Wee1 and Chk1 represents a promising therapeutic avenue in oncology, particularly for cancers with inherent DDR deficiencies. The preclinical and clinical data to date have demonstrated the potential of inhibitors against these kinases, both as monotherapies and in combination with other agents. However, challenges remain, including the identification of reliable predictive biomarkers to guide patient selection and the management of toxicities associated with combination therapies.[30]

Future research will likely focus on:

-

Biomarker Discovery: Moving beyond p53 status to identify more robust biomarkers of sensitivity to Wee1 and Chk1 inhibitors.

-

Rational Combinations: Exploring novel combination strategies with other targeted therapies, such as PARP inhibitors and immunotherapy, to enhance efficacy and overcome resistance.[30]

-

Optimizing Dosing and Scheduling: Refining treatment regimens to maximize the therapeutic window and minimize adverse events.

References

- 1. researchgate.net [researchgate.net]

- 2. onclive.com [onclive.com]

- 3. researchgate.net [researchgate.net]

- 4. Clonogenic Assay [en.bio-protocol.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Far Western Blotting as a Rapid and Efficient Method for Detecting Interactions Between DNA Replication and DNA Repair Proteins | Springer Nature Experiments [experiments.springernature.com]

- 10. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Clonogenic Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Inhibiting WEE1 Augments the Antitumor Efficacy of Cisplatin in Urothelial Carcinoma by Enhancing the DNA Damage Process - PMC [pmc.ncbi.nlm.nih.gov]

- 16. COMBINATION THERAPY TARGETING THE CHK1 AND WEE1 KINASES DEMONSTRATES THERAPEUTIC EFFICACY IN NEUROBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Combined inhibition of Chk1 and Wee1: in vitro synergistic effect translates to tumor growth inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical efficacy and molecular response correlates of the WEE1 inhibitor adavosertib combined with cisplatin in patients with metastatic triple-negative breast cancer (mTNBC) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Clonogenic Assay [bio-protocol.org]

- 23. wp.uthscsa.edu [wp.uthscsa.edu]

- 24. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 26. researchgate.net [researchgate.net]

- 27. JCI - Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis [jci.org]

- 28. aacrjournals.org [aacrjournals.org]

- 29. researchgate.net [researchgate.net]

- 30. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of Mitotic Fidelity: A Technical Guide to the Role of Wee1 in Preventing Mitotic Catastrophe

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitotic catastrophe is a form of cell death triggered by premature or aberrant entry into mitosis, a critical failsafe mechanism to eliminate cells with unstable genomes. Central to the prevention of this catastrophic event is the Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint. This technical guide provides an in-depth exploration of the molecular mechanisms by which Wee1 safeguards genomic integrity. We will detail the intricate signaling pathways governed by Wee1, present quantitative data on its activity and inhibition, and provide comprehensive protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers investigating cell cycle control, DNA damage response, and for professionals in the field of oncology drug development targeting the Wee1 pathway.

Introduction: Mitotic Catastrophe and the G2/M Checkpoint

The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of the genome. The G2/M checkpoint is a critical surveillance mechanism that prevents cells from entering mitosis (M phase) in the presence of damaged or incompletely replicated DNA.[1] Failure to arrest the cell cycle at this stage can lead to the segregation of damaged chromosomes, resulting in aneuploidy and genomic instability, hallmarks of cancer.

Mitotic catastrophe is an onco-suppressive mechanism that results in cell death following aberrant mitosis.[2] It is morphologically characterized by the presence of giant, multinucleated cells with micronuclei. From a mechanistic standpoint, it is not a distinct cell death modality but rather a precursor to apoptosis or necrosis, triggered by the mitotic machinery's attempt to segregate a compromised genome.

The Central Role of Wee1 Kinase

Wee1 is a nuclear serine/threonine kinase that functions as a primary gatekeeper of the G2/M transition.[3] Its primary substrate is the Cyclin-dependent kinase 1 (Cdk1), the master regulator of mitosis.

Mechanism of Action: The Cdk1 Brake

Wee1 exerts its inhibitory function by phosphorylating Cdk1 at two key residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[4] This dual phosphorylation maintains the Cdk1/Cyclin B1 complex in an inactive state, effectively putting a brake on mitotic entry.[5] This pause provides a crucial window of time for the cell to complete DNA replication and repair any DNA damage.

The activation of the Cdk1/Cyclin B1 complex requires the removal of these inhibitory phosphates by the Cdc25 family of phosphatases. The balance between Wee1 kinase activity and Cdc25 phosphatase activity is therefore a critical determinant of the timing of mitotic entry.

Regulation of Wee1 Activity

The activity of Wee1 is itself subject to stringent regulation, ensuring its timely activation in response to DNA damage and its inactivation to allow for mitotic entry once the genome is deemed intact.

-

Upstream Activation: In response to DNA damage or replication stress, the master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated.[6] ATR, in particular, activates the checkpoint kinase Chk1, which in turn phosphorylates and activates Wee1. This signaling cascade reinforces the G2/M checkpoint, preventing premature entry into mitosis.

-

Downstream Inactivation: As cells prepare to enter mitosis, Polo-like kinase 1 (Plk1) phosphorylates Wee1, targeting it for ubiquitination and subsequent degradation by the proteasome.[7] Furthermore, a positive feedback loop exists where active Cdk1 can phosphorylate and inhibit Wee1, further promoting its own activation and ensuring a swift and irreversible transition into mitosis.

Signaling Pathways

The signaling network controlling Wee1 and its role in the G2/M checkpoint is complex and interconnected.

Experimental Evidence and Quantitative Data

The critical role of Wee1 in preventing mitotic catastrophe is underscored by a wealth of experimental data. Inhibition or depletion of Wee1 leads to premature mitotic entry, accumulation of DNA damage, and ultimately, cell death.

Wee1 Overexpression in Cancer

Wee1 is frequently overexpressed in a variety of human cancers, including glioblastoma, breast cancer, and acute lymphoblastic leukemia.[5][8][9] This overexpression is often associated with poor prognosis and resistance to therapy.[10]

| Cancer Type | Observation | Reference |

| Glioblastoma | High Wee1 mRNA expression. | [5] |

| Breast Cancer (Triple-Negative) | Significantly higher Wee1 expression compared to adjacent normal tissues. | [9] |

| Acute Lymphoblastic Leukemia (ALL) | Higher WEE1 transcript levels in adult ALL samples compared to healthy donors. | [8] |

| Ovarian Cancer | Higher Wee1 expression in recurrent samples after chemotherapy. | [10] |

Table 1: Wee1 Overexpression in Various Cancers.

Pharmacological Inhibition of Wee1

The development of small molecule inhibitors targeting Wee1 has provided powerful tools to probe its function and has shown significant therapeutic promise. Adavosertib (AZD1775) is a potent and selective Wee1 inhibitor that has been extensively studied in preclinical and clinical settings.[11]

| Inhibitor | IC50 (in vitro) | Cell Line | Reference |

| Adavosertib (AZD1775) | 5.2 nM | Cell-free assay | [11] |

| Adavosertib (AZD1775) | 1.17 µM | NCI-H295R (Adrenocortical Carcinoma) | [12] |

| Adavosertib (AZD1775) | 0.4 µM | CU-ACC2 (Adrenocortical Carcinoma) | [12] |

| ZN-c3 | 3.9 nM | Cell-free assay | [13] |

| PD0166285 | 24 nM | Cell-free assay | [14] |

Table 2: IC50 Values of Selected Wee1 Inhibitors.

Inhibition of Wee1 with compounds like adavosertib leads to a significant reduction in the inhibitory phosphorylation of Cdk1 at Tyr15, forcing cells into mitosis irrespective of their DNA integrity.[5] This premature mitotic entry in the presence of DNA damage is a direct cause of mitotic catastrophe. For instance, treatment of high-grade serous ovarian cancer cells with 500 nM adavosertib resulted in a significant accumulation of cells in the G2/M phase of the cell cycle.[15]

Experimental Protocols

In Vitro Wee1 Kinase Assay

This protocol outlines a general procedure for measuring Wee1 kinase activity in vitro using a recombinant kinase and a generic substrate.

Materials:

-

Recombinant human Wee1 enzyme

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ATP (10 µM)

-

[γ-³³P]ATP (1.0 µCi)

-

Substrate (e.g., 2.5 µg poly(Lys, Tyr))

-

Wee1 inhibitor (e.g., Adavosertib)

-

MultiScreen-PH plates

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, 10 µM ATP, 1.0 µCi [γ-³³P]ATP, and 2.5 µg of substrate.

-

Add increasing concentrations of the Wee1 inhibitor to the reaction mixture.

-

Initiate the reaction by adding the recombinant human Wee1 enzyme.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction and trap the radiolabeled substrate on MultiScreen-PH plates.

-

Wash the plates to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity incorporated into the substrate using a liquid scintillation counter.

-

Calculate the IC50 value of the inhibitor by plotting the percentage of kinase activity against the inhibitor concentration.[11]

A non-radioactive alternative is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET) based assay.[16]

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes a standard method for analyzing cell cycle distribution.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometer

Procedure:

-

Harvest approximately 1x10⁶ cells and wash with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[17]

-

Centrifuge the fixed cells and wash twice with PBS.[18]

-

Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5 minutes.[17]

-

Add 400 µL of PI staining solution (50 µg/mL).[17]

-

Incubate for at least 15-30 minutes at room temperature in the dark.[19][20]

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.[19]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. WEE1 kinase limits CDK activities to safeguard DNA replication and mitotic entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of Wee1 and Myt1 in breast cancer [ualberta.scholaris.ca]

- 5. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy | springermedizin.de [springermedizin.de]

- 11. selleckchem.com [selleckchem.com]

- 12. endocrine-abstracts.org [endocrine-abstracts.org]

- 13. abmole.com [abmole.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. wp.uthscsa.edu [wp.uthscsa.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 20. medicine.uams.edu [medicine.uams.edu]

Chk1 in the Replication Stress Response: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that functions as a central regulator of the cellular response to DNA replication stress. This technical guide provides an in-depth overview of the function of Chk1, detailing its activation, signaling pathways, and downstream effects on cell cycle progression, replication fork stability, and DNA repair. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes quantitative data summaries, detailed experimental protocols, and visual representations of key pathways and workflows. The aim is to facilitate a deeper understanding of Chk1's role in maintaining genome integrity and to inform the development of novel therapeutic strategies targeting this crucial checkpoint protein.

Introduction: The Guardian of the Genome Under Duress

DNA replication is a fundamental process for cellular proliferation, yet it is fraught with challenges that can impede the progression of replication forks, a condition known as replication stress. This stress can arise from various endogenous and exogenous sources, including nucleotide depletion, oncogene activation, and DNA damage. To counteract the deleterious consequences of replication stress, such as genomic instability and cell death, eukaryotic cells have evolved a sophisticated signaling network known as the DNA damage response (DDR). A key player in this response is the ATR-Chk1 signaling axis.[1][2][3]

Chk1, a highly conserved serine/threonine kinase, is a master regulator of the cellular response to replication stress.[4] Its primary function is to arrest the cell cycle, providing time for the cell to repair DNA damage and resolve replication fork stalling.[4][5] This essential role in maintaining genomic integrity has positioned Chk1 as a significant target in cancer therapy. Many cancer cells exhibit a heightened reliance on the Chk1-mediated checkpoint due to defects in other cell cycle regulators, such as p53.[3][6] Therefore, inhibiting Chk1 can selectively sensitize cancer cells to DNA-damaging chemotherapeutics and radiation, leading to mitotic catastrophe and apoptosis.[2][4]

This guide will delve into the core functions of Chk1 in the replication stress response, providing a technical overview of its signaling pathways, quantitative data on its activity, and detailed protocols for its study.

The Chk1 Signaling Pathway in Replication Stress

The activation of Chk1 is a tightly regulated process initiated by the sensing of stalled replication forks. The central kinase responsible for activating Chk1 is Ataxia Telangiectasia and Rad3-related (ATR).[1][3]

Upstream Activation: The ATR-Chk1 Axis

During replication stress, the uncoupling of DNA helicase and polymerase activities leads to the formation of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[7] This structure serves as a platform for the recruitment of the ATR-ATRIP complex. ATR, in turn, phosphorylates Chk1 at two key serine residues, Ser317 and Ser345, leading to its activation.[1][6][8] Once activated, Chk1 is released from chromatin to phosphorylate a multitude of downstream substrates.[1]

Downstream Targets and Cellular Responses

Activated Chk1 orchestrates a multifaceted response to replication stress by phosphorylating a diverse array of substrates. These actions collectively lead to cell cycle arrest, stabilization of replication forks, regulation of DNA repair, and control of gene expression.

A primary function of Chk1 is to halt cell cycle progression, preventing cells with damaged or incompletely replicated DNA from entering mitosis.[9] Chk1 achieves this primarily through the phosphorylation and subsequent degradation or inhibition of the Cdc25 family of phosphatases (Cdc25A, B, and C).[8][10] Cdc25 phosphatases are responsible for removing inhibitory phosphates from cyclin-dependent kinases (CDKs), which are the key drivers of cell cycle transitions.[3] By inhibiting Cdc25, Chk1 maintains the inhibitory phosphorylation on CDKs, leading to an intra-S phase arrest and a block at the G2/M transition.[3][9]

Chk1 plays a direct role at the replication fork by promoting its stability and preventing its collapse into DNA double-strand breaks.[3][11] It also regulates the firing of new replication origins.[11][12] In response to replication stress, Chk1 suppresses the firing of late origins to conserve the cellular resources needed to complete replication at already active forks.[12] Paradoxically, inhibition of Chk1 leads to an increase in the number of active replication origins, which can exacerbate replication stress due to the depletion of nucleotide pools.[6]

Chk1 is also involved in promoting DNA repair through homologous recombination (HR) by phosphorylating key HR proteins such as RAD51 and BRCA2.[10][11] Additionally, Chk1 can influence gene expression by phosphorylating transcription factors. For instance, Chk1-mediated phosphorylation of the transcriptional repressor E2F6 leads to its dissociation from promoters, thereby maintaining the expression of G1/S phase genes required for cell survival during replication stress.[1]

Quantitative Data on Chk1 Function

The following tables summarize key quantitative data related to the function of Chk1 in the replication stress response.

Table 1: Chk1 Kinase Activity and Phosphorylation

| Parameter | Condition | Fold Change/Value | Cell Type | Reference |

| Chk1 Phosphorylation (Ser345) | Hydroxyurea (2mM) | Marked Increase | MiaPaCa-2 | [13] |

| Chk1 Kinase Activity | DNA Damage | Significant Increase | Various | [14] |

| Chk1 Autophosphorylation (Ser296) | Chk1 Inhibition (30nM) | Decrease | U2OS | [15] |

Table 2: Effects of Chk1 Inhibition on DNA Replication

| Parameter | Condition | Effect | Cell Type | Reference |

| Replication Fork Velocity | Chk1 Depletion | ~50% Reduction (e.g., 1.2 kb/min to 0.6 kb/min) | DT40 Chicken Lymphoma | [4][16] |

| Active Replication Origins | Chk1 Inhibition | 2- to 3-fold Increase | Human and Avian Cells | [1] |

| Inter-origin Distance | Chk1 Depletion | Decrease | DT40 Chicken Lymphoma | [1] |

Table 3: IC50 Values of Common Chk1 Inhibitors

| Inhibitor | Target | IC50 | Reference |

| UCN-01 (7-hydroxystaurosporine) | Chk1 | ~10 nM | [6] |

| AZD7762 | Chk1 | 5 nM | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Chk1 function in the replication stress response.

Induction of Replication Stress

A common method to induce replication stress in cell culture is through treatment with hydroxyurea (HU), an inhibitor of ribonucleotide reductase that depletes the cellular pool of dNTPs.

-

Reagents:

-

Hydroxyurea (HU) stock solution (e.g., 1 M in sterile water)

-

Cell culture medium appropriate for the cell line

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Prepare fresh working solutions of HU in complete culture medium. A typical concentration range is 0.5-2 mM.[7][17]

-

Replace the existing medium with the HU-containing medium.

-